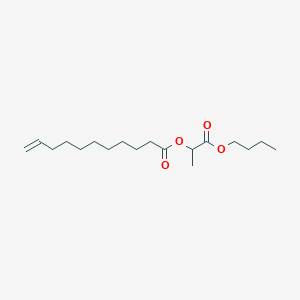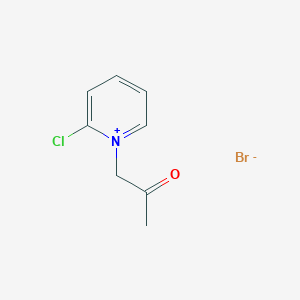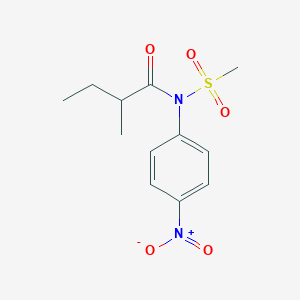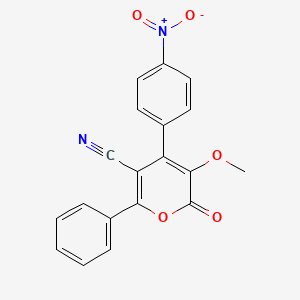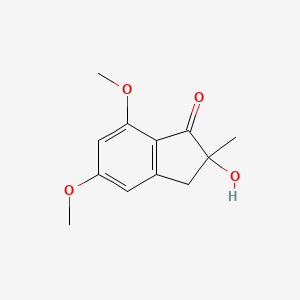![molecular formula C13H24OSi2 B14593912 {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane CAS No. 61499-44-3](/img/structure/B14593912.png)
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane is an organosilicon compound that features a silicon atom bonded to both phenyl and methoxy groups. This compound is part of a broader class of silyl ethers, which are commonly used in organic synthesis as protecting groups for alcohols due to their stability and ease of removal.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane typically involves the reaction of dimethylphenylsilane with an appropriate alkylating agent under controlled conditions. One common method is the hydrosilylation of vinyl ethers or alkenes using a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of contamination and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silyl ether back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silyl ethers, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
{2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions without interference from hydroxyl groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of functional groups is crucial.
Medicine: In medicinal chemistry, it aids in the development of pharmaceuticals by protecting sensitive functional groups during multi-step syntheses.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane exerts its effects involves the formation of stable silyl ethers. The silicon atom forms strong bonds with oxygen, providing stability to the protected alcohol. This stability is crucial in preventing unwanted side reactions during synthetic processes. The compound can be deprotected under mild acidic or basic conditions, regenerating the free alcohol.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl ethers: These compounds are also used as protecting groups for alcohols but are less sterically hindered compared to {2-[Dimethyl(phenyl)silyl]ethyl}(methoxy)dimethylsilane.
Tert-Butyldimethylsilyl ethers: These provide greater steric protection and are more resistant to acidic conditions.
Triisopropylsilyl ethers: Known for their bulkiness, they offer excellent protection but require harsher conditions for deprotection.
Uniqueness
This compound is unique due to its balance of steric hindrance and ease of removal. The phenyl group provides additional stability, making it suitable for protecting alcohols in complex synthetic routes where other silyl ethers might fail.
Propriétés
Numéro CAS |
61499-44-3 |
|---|---|
Formule moléculaire |
C13H24OSi2 |
Poids moléculaire |
252.50 g/mol |
Nom IUPAC |
2-[dimethyl(phenyl)silyl]ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C13H24OSi2/c1-14-16(4,5)12-11-15(2,3)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
Clé InChI |
LGJHNTIUYCUEOE-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)CC[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




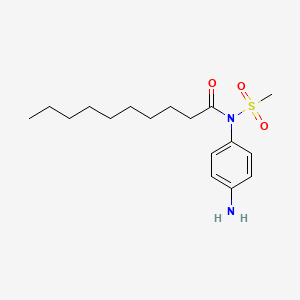


![1,1'-[Oxybis(methylene)]bis(3-acetamidopyridin-1-ium) dichloride](/img/structure/B14593854.png)
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)


